2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline
Overview
Description
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline, also known as MTPI, is a chemical compound that has potential applications in scientific research. It belongs to the class of indoline derivatives and has a molecular weight of 397.5 g/mol.
Mechanism of Action
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, thereby reducing the activity of the receptor. This can lead to a decrease in dopamine release in the brain, which can have effects on reward and motivation.
Biochemical and Physiological Effects
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline has been shown to have effects on behavior in animal models. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, as well as reduce the motivation to self-administer these drugs. It has also been shown to reduce the symptoms of schizophrenia in animal models.
Advantages and Limitations for Lab Experiments
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for the study of this receptor without affecting other receptors. It has also been shown to have effects on behavior in animal models, which can be useful for studying the role of the dopamine D3 receptor in neuropsychiatric disorders. However, 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline has limitations, such as its limited solubility in water, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for research on 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline. One direction is to study the role of the dopamine D3 receptor in addiction and to develop new therapeutic agents that target this receptor. Another direction is to study the effects of 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline on other neuropsychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline to better understand its potential therapeutic applications.
Scientific Research Applications
2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This receptor has been implicated in several neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. 2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline can be used to study the role of the dopamine D3 receptor in these disorders and to develop new therapeutic agents that target this receptor.
properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-[1-(thiophene-2-carbonyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-13-16-5-2-3-6-17(16)22(14)19(23)15-8-10-21(11-9-15)20(24)18-7-4-12-25-18/h2-7,12,14-15H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAUGJQYVYVFQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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